molecular formula C14H12Cl2N2O B5438520 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B5438520
M. Wt: 295.2 g/mol
InChI Key: JRKPGJDYFBUOPY-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the spice turmeric. It has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and inflammation.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to inhibit various enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs). It also activates various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. It also has antioxidant properties and can scavenge free radicals. It has been shown to have anti-cancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and inhibiting angiogenesis. It has also been shown to improve cognitive function and memory in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments include its low toxicity, affordability, and availability. However, its low solubility and poor bioavailability can limit its use in certain experiments. Its instability and susceptibility to degradation in physiological conditions can also limit its use in certain experiments.

Future Directions

For 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one research include improving its bioavailability and stability, developing novel delivery systems, and exploring its potential therapeutic benefits in various diseases. It is important to conduct further studies to fully understand the mechanism of action of this compound and its potential therapeutic benefits.

Synthesis Methods

1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method of synthesis is the extraction from turmeric, which involves the isolation of 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-oneoids from the rhizome of the turmeric plant. Chemical synthesis involves the reaction of p-methoxyphenol with vanillin and acetone, followed by cyclization using acidic conditions. Microbial synthesis involves the use of microorganisms to produce this compound through fermentation.

Scientific Research Applications

1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and improve cognitive function in Alzheimer's disease.

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-10(8-18(2)17-9)3-6-14(19)12-5-4-11(15)7-13(12)16/h3-8H,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKPGJDYFBUOPY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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